Disperse red 122
Description
Contextualization of Disperse Dyes within Organic Colorants Research
Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers. researchgate.nethermetachem.comscribd.com Unlike acid or basic dyes that rely on ionic interactions, disperse dyes function through absorption into the fiber, forming a solid solution. scribd.com This mechanism makes them particularly suitable for coloring materials like polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297), which lack the ionic sites necessary for other dye classes. hermetachem.comvulcanchem.comaatcc.org The chemistry of disperse dyes is dominated by azo and anthraquinone (B42736) structures, which are responsible for their color. wikipedia.org It is estimated that approximately 85% of all disperse dyes fall into one of these two chemical categories. wikipedia.org
Historical Trajectory and Evolution of Disperse Dyes in Scientific Inquiry
The development of disperse dyes is intrinsically linked to the advent of synthetic fibers. In the 1920s, the invention of cellulose acetate, the first hydrophobic fiber, created a demand for a new class of dyes. researchgate.netaatcc.orgwikipedia.org Existing water-soluble dyes were ineffective for this new material. aatcc.org Early breakthroughs involved using simple aniline (B41778) azo dyes, but the true inception of the disperse dye industry occurred when British chemists discovered that grinding water-insoluble dyes with surfactants created stable aqueous dispersions. aatcc.org These were initially termed "acetate dyes." aatcc.org
The 1950s witnessed a surge in the development of new synthetic fibers like polyesters, polyamides, and acrylics. aatcc.org This necessitated dyes with more stringent properties, such as higher thermal stability for processes like heat-setting and resistance to sublimation. aatcc.orgtiankunchemical.com In 1953, the term "disperse dyes" was officially adopted to reflect their broad applicability to this new generation of hydrophobic fibers. aatcc.org Over the years, research has focused on improving color range, fastness properties, and developing more efficient and environmentally conscious synthesis methods. tiankunchemical.com
Academic and Industrial Relevance of Disperse Red 122 in Contemporary Research
This compound, with the chemical formula C₁₈H₁₇N₅O₄S, is a single azo dye that produces a brilliant red color. vulcanchem.comworlddyevariety.com Its primary application lies in the dyeing of nylon and polyester fibers. vulcanchem.comworlddyevariety.com In an industrial context, it is valued for its balanced fastness properties, offering good resistance to light, washing, and heat. vulcanchem.com
From an academic standpoint, this compound serves as a subject for various research endeavors. Studies often focus on its synthesis, photophysical and thermal properties, and application methodologies. vulcanchem.combeilstein-journals.org For instance, research has explored its use in innovative dyeing techniques and its behavior in different solvent systems. beilstein-journals.orggoogle.com Furthermore, its well-defined chemical structure makes it a suitable model compound for investigating the fundamental principles of dyeing and the interactions between dyes and synthetic fibers.
Overview of Key Research Paradigms and Methodologies Applied to this compound
The scientific investigation of this compound and similar dyes employs a range of analytical and methodological approaches. The synthesis of this compound is achieved through a diazotization and coupling reaction, specifically by coupling the diazo of 4-Nitrobenzenamine with 2-Amino-5-naphthalene-(N,N-dimethyl)sulfonamide. vulcanchem.comworlddyevariety.com
Key research methodologies include:
Spectroscopic Analysis: Techniques like UV-Vis spectroscopy are used to determine the absorption and photophysical properties of the dye in various solvents. beilstein-journals.orgijcmas.com
Chromatographic Techniques: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are employed to analyze the purity of the dye and to identify its presence in textiles. ijcmas.comlu.se
Thermal Analysis: Methods such as Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of the dye, which is a critical parameter for its application in high-temperature dyeing processes. nih.govmdpi.com
Microscopy: Scanning Electron Microscopy (SEM) is utilized to study the dispersion of the dye particles and their aggregation behavior. nih.govresearchgate.netresearchgate.net
Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic structure and spectral properties of the dye molecule.
Dyeing Performance Evaluation: Standardized tests are conducted to assess the fastness properties of the dyed fabrics, including light fastness, wash fastness, and sublimation fastness. vulcanchem.com
Data on this compound
| Property | Value |
| Chemical Formula | C₁₈H₁₇N₅O₄S |
| Molecular Weight | 399.42 g/mol |
| CAS Number | 12223-63-1 |
| Chemical Class | Single Azo |
| Appearance | Brilliant Red Powder |
| Primary Application | Dyeing of Nylon and Polyester |
Data sourced from multiple references. vulcanchem.comworlddyevariety.com
Fastness Properties of this compound on Polyamide
| Fastness Test | Fading Rating | Staining Rating |
| Ironing | 4-5 | 4-5 |
| Light | 6-7 | - |
| Perspiration | 5 | 5 |
| Washing | 4-5 | 4 |
Data sourced from World Dye Variety. worlddyevariety.com
Properties
CAS No. |
12223-63-1 |
|---|---|
Molecular Formula |
C10H18S4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Structure Elucidation in Disperse Red 122 Research
Advanced Synthetic Routes for Disperse Red 122 and Related Azo Chromophores
This compound, chemically known as 2,9-dimethylquinacridone (B1329379), is a high-performance pigment valued for its vibrant bluish-red hue and excellent fastness properties. sphinxsai.comzeyachem.net Its synthesis and the development of related azo chromophores have been the subject of extensive research, focusing on improving reaction efficiency, product purity, and the environmental profile of the manufacturing process.
Precursor Chemistry and Reaction Mechanisms for this compound Synthesis
The classical and most common industrial synthesis of quinacridone (B94251) pigments, including this compound, involves the cyclization of 2,5-diarylaminoterephthalic acid derivatives. wikipedia.orgguidechem.com For this compound, the specific precursor is 2,5-di(4'-methylanilino)terephthalic acid. researchgate.net This precursor is typically prepared through the reaction of a suitable starting material, such as diethyl succinylosuccinate, with p-toluidine. bohrium.comgoogle.com
The key step in the synthesis is the intramolecular cyclization of the 2,5-di(4'-methylanilino)terephthalic acid. This reaction is a double intramolecular Friedel-Crafts acylation. bohrium.com The cyclization is typically carried out in the presence of a strong dehydrating agent and catalyst, with polyphosphoric acid (PPA) being the most widely used. guidechem.comresearchgate.net The PPA acts as both a solvent and a catalyst, facilitating the formation of the pentacyclic quinacridone structure. The reaction mixture is heated to high temperatures, typically around 140°C, to drive the reaction to completion. researchgate.net
An alternative synthetic approach involves the oxidation of 6,13-dihydroquinacridones. bohrium.com In the case of this compound, the precursor would be 2,9-dimethyl-6,13-dihydroquinacridone. This intermediate can be synthesized and then oxidized in a subsequent step to yield the final pigment. google.comscispace.com The choice of oxidant and reaction conditions for this step is crucial for achieving a high yield and the desired crystal form of the pigment.
Formation of the Precursor: Synthesis of 2,5-di(4'-methylanilino)terephthalic acid from starting materials like diethyl succinylosuccinate and p-toluidine.
Cyclization: Intramolecular Friedel-Crafts acylation of the precursor in the presence of polyphosphoric acid at elevated temperatures to form the crude 2,9-dimethylquinacridone.
Pigment Conditioning: The crude product often requires further processing, known as "pigmentation" or "finishing," to achieve the desired crystal structure, particle size, and application properties. guidechem.com
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound, which in turn affects its coloristic and performance properties. Key parameters that are manipulated include temperature, reaction time, and the composition of the reaction medium.
One crucial aspect of optimization is controlling the crystal form (polymorphism) of the final product. 2,9-dimethylquinacridone can exist in different crystal forms, each exhibiting a distinct shade and properties. researchgate.net Research has shown that the conditions during the precipitation of the pigment from the PPA/sulfuric acid slurry significantly influence the resulting polymorph. For instance, the choice of alcohol (e.g., methanol, ethanol, n-propanol, or n-butanol) used for precipitation and the alcohol-to-sulfuric acid ratio can direct the formation of either the α-form (super yellowish shade) or the β-form (yellowish shade). researchgate.net The temperature of the acid slurry also plays a role in determining the particle size of the pigment. researchgate.net
The table below summarizes some of the key reaction conditions that are optimized in the synthesis of this compound.
| Parameter | Condition | Effect on Yield and Purity |
| Cyclization Temperature | 140°C | Promotes complete ring closure. |
| Cyclization Time | 3 hours | Ensures high conversion of the precursor. researchgate.net |
| Precipitation Alcohol | Methanol, Ethanol, n-Propanol, n-Butanol | Influences the crystal form (α or β) of the pigment. researchgate.net |
| Acid Slurry Temperature | 60-120°C | Affects the particle size of the pigment. researchgate.net |
| Oxidation Temperature | 105-140°C | Optimizes the conversion of the dihydroquinacridone intermediate. google.com |
| Oxidation Time | 3-4.5 hours | Ensures complete oxidation to the final pigment. google.com |
Novel Catalyst Systems and Green Chemistry Principles in this compound Production
In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to research into novel catalyst systems and the application of green chemistry principles in the production of this compound.
One significant development is the use of hydrogen peroxide as a "green" oxidizing agent to replace more hazardous traditional oxidants. google.comscispace.com A patented method describes the use of hydrogen peroxide in the presence of a 2,7-anthraquinone-disodium sulfonate catalyst for the oxidation of 2,9-dimethyl-6,13-dihydroquinacridone. scispace.com This catalytic system offers a more environmentally benign route to the final pigment. Another patent also highlights the use of hydrogen peroxide to replace traditional oxidants, aiming for a cleaner production process. google.com
The use of recyclable catalysts is another key aspect of green chemistry. While specific examples for this compound are not extensively detailed in the provided search results, the general principle involves using catalysts that can be easily recovered and reused, minimizing waste and reducing costs. mdpi.comclariant.comclariant.com For instance, the development of heterogeneous catalysts, such as metal oxides supported on various materials, is a promising area of research for chemical recycling and could be applicable to pigment synthesis. mdpi.com The goal is to move away from stoichiometric reagents like polyphosphoric acid, which can be difficult to handle and generate significant waste streams. google.com
Derivatization Strategies and Molecular Modifications of this compound
To enhance the performance of this compound and tailor its properties for specific applications, various derivatization and molecular modification strategies have been explored. These modifications can improve attributes such as solubility, dispersibility, heat stability, and lightfastness.
Structural Modifications for Enhanced Performance Attributes of this compound
Surface modification is a common strategy to improve the dispersibility of Pigment Red 122 in various media. One study investigated the modification of the pigment surface with fumed silica (B1680970) using a precipitation-adsorption method. tandfonline.comresearchgate.netresearchgate.net The results showed that the addition of fumed silica, particularly at a 20% concentration, significantly enhanced the color strength, water dispersibility, hiding power, and heat resistance of the pigment without altering its crystal form. tandfonline.comresearchgate.net
Another approach involves the use of silane (B1218182) coupling agents to modify the pigment surface. Research has shown that treating Pigment Red 122 with silanes like isobutyltrimethoxysilane (B108605) (IBTMS) and octyltriethoxysilane (OTES) can improve its compatibility with non-polar polymers such as polyethylene (B3416737). nih.gov This surface treatment was found to enhance the rheological properties of polyethylene color masterbatches containing the modified pigment. nih.gov
Beyond surface modification, direct structural derivatization of the quinacridone core has been investigated to improve solubility and optical properties. For example, the synthesis of N,N'-di(n-hexyl)-2,9-di(t-butyl)quinacridone demonstrated that the introduction of bulky alkyl groups on the nitrogen atoms and the quinacridone ring can significantly improve solubility in organic solvents and suppress fluorescence concentration quenching in the solid state. acs.orgacs.orgnih.gov This makes such derivatives promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs). acs.orgnih.gov
The following table provides examples of structural modifications and their impact on the performance of this compound.
| Modification Strategy | Modifying Agent/Group | Enhanced Performance Attribute(s) |
| Surface Modification | Fumed Silica | Improved dispersibility, color strength, heat resistance. tandfonline.comresearchgate.net |
| Surface Modification | Isobutyltrimethoxysilane (IBTMS), Octyltriethoxysilane (OTES) | Enhanced compatibility with polyethylene, improved rheological properties. nih.gov |
| N-Alkylation and Ring Substitution | n-hexyl and t-butyl groups | Increased solubility, suppressed fluorescence quenching. acs.orgacs.orgnih.gov |
Investigation of Substituent Effects on this compound Molecular Architecture and Properties
The introduction of different substituent groups onto the quinacridone skeleton has a profound effect on the molecular architecture and, consequently, the physicochemical properties of the resulting pigments. The position and nature of these substituents can alter the electronic structure, crystal packing, and intermolecular interactions, leading to changes in color, lightfastness, and other performance characteristics.
Studies on a range of substituted quinacridones, including dichloro-, dimethyl-, tetramethyl-, and hexachloro- derivatives, have shown that these modifications can significantly impact the color of the pigment. researchgate.net The color of quinacridone pigments is highly dependent on the substituents on the aromatic rings. acs.org For instance, the presence of the two methyl groups in the 2 and 9 positions of this compound is responsible for its characteristic bluish-red shade compared to the unsubstituted quinacridone (Pigment Violet 19). sphinxsai.comimaging.org
Research on the solution spectra of quinacridone derivatives has indicated that the methyl groups in 2,9-dimethylquinacridone cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted parent compound. imaging.org This is attributed to the electronic effects of the methyl groups on the chromophoric system.
Furthermore, N-alkylation and N,N'-Boc (tert-butyloxycarbonyl) functionalization have been shown to influence the optical properties of quinacridones. rsc.org While N-alkylation does not significantly alter the optical properties, the introduction of the Boc group leads to a blue-shift in both absorption and emission spectra. rsc.org These findings highlight the potential to fine-tune the color and photophysical properties of quinacridone-based dyes through strategic substitution. The interplay of intermolecular hydrogen bonding and π-π stacking, which can be influenced by substituents, also plays a crucial role in the solid-state properties of these pigments. wikipedia.org
Spectroscopic and Spectrometric Elucidation of this compound Chemical Structure
Spectroscopic techniques are indispensable for confirming the covalent structure of synthesized dyes, assessing their purity, and identifying functional groups. Each method provides a unique piece of the structural puzzle, and together, they offer a conclusive identification of the molecule.
High-resolution NMR spectroscopy is a premier technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on the nitrophenyl and naphthalene (B1677914) rings, as well as the methyl protons of the sulfonamide group. The aromatic region (typically 6.5-9.0 ppm) would be complex due to the various substituents. Protons on the 4-nitrophenyl group would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring, with chemical shifts significantly downfield due to the electron-withdrawing effect of the nitro and azo groups. The protons on the naphthalene ring system would exhibit a more complex pattern of doublets and multiplets, with their specific shifts influenced by the amino and sulfonamide groups. The six protons of the N,N-dimethylsulfonamide group would be expected to appear as a sharp singlet in the aliphatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, signals would be expected in the aromatic region (110-160 ppm), corresponding to the carbons of the phenyl and naphthalene rings. The carbon atoms directly attached to the electron-withdrawing nitro group, azo group, and sulfonamide group would be shifted significantly downfield. The two methyl carbons of the dimethylsulfonamide group would produce a single signal in the upfield, aliphatic region (typically 30-40 ppm).
The following table summarizes the predicted NMR spectral data for this compound based on its known structure.
| Predicted ¹H NMR Data for this compound | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 8.5 | Doublet | 2H | Aromatic protons ortho to NO₂ group |
| 7.7 - 8.0 | Doublet | 2H | Aromatic protons meta to NO₂ group |
| 7.0 - 7.9 | Multiplets | 5H | Naphthalene ring protons |
| 5.0 - 6.0 | Broad Singlet | 1H | Amine (N-H) proton |
| 2.8 - 3.2 | Singlet | 6H | N,N-dimethyl protons |
| Predicted ¹³C NMR Data for this compound | |
| Chemical Shift (δ, ppm) | Assignment |
| 145 - 155 | Aromatic C attached to NO₂ and Aromatic C-N |
| 115 - 145 | Aromatic carbons (phenyl and naphthalene rings) |
| 30 - 40 | N,N-dimethyl carbons |
Note: The predicted values are estimates based on standard chemical shift tables and the electronic effects of the substituents.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.
For this compound (C₁₈H₁₇N₅O₄S), the expected molecular weight is approximately 399.42 g/mol . worlddyevariety.com In a typical mass spectrum using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak, likely the protonated molecule [M+H]⁺ at m/z ≈ 400.43.
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural insights. Azo dyes characteristically fragment at the C-N bonds flanking the central -N=N- group. This would lead to the formation of specific fragment ions corresponding to the diazonium cation of the nitroaniline component and the radical cation of the naphthalene-based coupling component, or vice versa. Further fragmentation of the substituent groups, such as the loss of the SO₂ or N(CH₃)₂ moieties, would also be anticipated. Analyzing these fragments allows for the step-by-step reconstruction of the molecule, confirming the identity of both the diazo and coupling components.
| Predicted Mass Spectrometry Data for this compound | ||
| m/z (Predicted) | Ion Formula | Proposed Identity |
| 400.43 | [C₁₈H₁₈N₅O₄S]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 292.33 | [C₁₂H₁₄N₄O₂S]⁺ | Fragment from cleavage of C-N bond (naphthalene side) |
| 151.12 | [C₆H₅N₂O₂]⁺ | Fragment from cleavage of C-N bond (nitrophenyl side) |
| 123.11 | [C₆H₅N₂]⁺ | Nitrophenyl diazonium fragment (loss of NO₂) |
Note: The predicted m/z values are based on the theoretical fragmentation of the known molecular structure.
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The FTIR spectrum of this compound would be expected to display several characteristic absorption bands confirming its structure. The presence of the nitro group (NO₂) would be indicated by strong, distinct stretching vibrations. The N-H stretching of the secondary amine on the naphthalene ring would appear as a sharp to medium band. The sulfonamide group would be identified by its characteristic S=O stretching bands. The azo bond (-N=N-), while sometimes weak in the infrared spectrum, would be expected in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be prominent.
| Predicted FTIR Data for this compound | ||
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Secondary Amine |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 1590 - 1620 | C=C Stretch | Aromatic Ring |
| 1500 - 1560 | N=O Asymmetric Stretch | Nitro Group (NO₂) |
| 1330 - 1370 | N=O Symmetric Stretch | Nitro Group (NO₂) |
| 1300 - 1350 | S=O Asymmetric Stretch | Sulfonamide |
| 1150 - 1180 | S=O Symmetric Stretch | Sulfonamide |
| 1400 - 1450 | N=N Stretch | Azo Group |
Application Science and Substrate Interactions of Disperse Red 122
Mechanistic Studies of Disperse Red 122 Sorption onto Textile Substrates
The dyeing process of fibers with disperse dyes like this compound primarily involves three steps: the dye moving into the surface of the fiber from the dyebath solution, adsorption of the dye onto the fiber surface, and diffusion of the adsorbed dye into the amorphous regions of the fiber researchgate.net. These steps are generally reversible, and the isothermal adsorption behavior is often linear researchgate.net.
Kinetics of this compound Dyeing Processes on Polyester (B1180765) and Related Fibers
The kinetics of disperse dyeing on polyester fibers is complex researchgate.net. The rate of dye uptake is influenced by physicochemical parameters, including distribution and diffusion coefficients researchgate.net. Studies on the kinetics of disperse dyeing on polyester have evaluated the effect of temperature on parameters such as the dyeing rate constant (k), diffusion coefficient (D), and time of half-dyeing (t₁/₂). Activation energies of diffusion (E) have also been calculated researchgate.net. Increasing dyeing temperature generally leads to an increase in dye uptake researchgate.net. For instance, increasing the temperature from 80°C to 100°C resulted in higher dye uptake for various dyes, with further increases to 130°C leading to significantly higher exhaustion for some disperse dyes researchgate.net. The dyeing rate increases with temperature researchgate.net. The time required for maximum dye adsorption is referred to as the equilibrium time mdpi.com. Kinetic data from dyeing processes are often analyzed using models such as pseudo-first order, pseudo-second order, and intraparticle diffusion models mdpi.com.
Thermodynamics of this compound Partitioning in Dye Bath Systems
The thermodynamics of dyeing involves the investigation of the equilibrium dye distribution between the dye bath and the substrate hilarispublisher.com. At equilibrium, an adsorption isotherm describes the relationship between the concentration of the adsorbed substance on a solid surface and its concentration in the surrounding fluid hilarispublisher.com. Disperse dyes on many synthetic fibers, including polyester, often follow the Nernst adsorption model, indicating that the fiber behaves as a solvent for the dye hilarispublisher.com. Thermodynamic parameters such as standard affinity (Δμ°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from equilibrium adsorption isotherms hilarispublisher.com. Standard affinity represents the transfer of one mole of dye from its standard state in solution to its standard state in the fiber hilarispublisher.com. The heat content change during dyeing is represented by ΔH°, while ΔS° corresponds to the degree of disorder of dye molecules during the process hilarispublisher.com.
Influence of Fiber Morphology on this compound Diffusion and Uptake
The physical structure of fibers significantly influences dye diffusion researchgate.netsci-hub.st. Disperse dye molecules penetrate the polymer matrix and are retained by physical forces such as van der Waals forces and hydrogen bonds mdpi.com. The hydrophobic nature and high crystallinity of polyester fibers make their dyeing challenging mdpi.comupc.edu. The diffusion coefficient, an essential tool for dyeing practitioners, signifies the resistance to dye diffusion within the fiber matrix researchgate.net. Factors influencing the diffusion coefficient include initial dye concentration, dyeing time, dyeing temperature, and fiber count researchgate.net. Differences in fiber structure, such as the more open structure in certain regions of natural fibers, can lead to higher diffusion coefficients sci-hub.st. Surface modifications of fibers, such as ozone treatment on polyester, can improve wettability and dyeing efficiency, potentially by altering the fiber's surface and internal structure mdpi.com.
Research on this compound Performance Attributes in Materials Science
The performance of this compound in materials science is often evaluated based on its fastness properties and stability within polymer matrices.
Investigations into the Color Fastness of this compound in Various Environments (e.g., Wash, Light, Sublimation, Rubbing)
Color fastness is a critical attribute indicating how well a dye withstands exposure to various environmental factors alibaba.com. For disperse dyes on polyester, fastness properties evaluated include washing, light, sublimation, and rubbing fastness worlddyevariety.comresearchgate.nethnykimya.comsci-hub.se. This compound is noted for its brilliant red color and is used for dyeing polyester and nylon worlddyevariety.com. Fastness tests are conducted following standards such as ISO 105 hnykimya.comsci-hub.se. Reported fastness ratings for disperse dyes on polyester can vary depending on the specific dye and test conditions, but values ranging from good to excellent (e.g., 4-5 or higher on a scale where 5 is excellent) are observed for washing, rubbing, and perspiration fastness researchgate.nethnykimya.com. Light fastness values are also assessed, often against a blue wool scale, with higher numbers indicating better fastness hnykimya.comheubach.com. Sublimation fastness is another important property, particularly for disperse dyes used on polyester due to the high temperatures involved in processing hnykimya.comsci-hub.se.
Photostability and Thermal Stability Research of this compound within Polymer Matrices
The photostability and thermal stability of disperse dyes like this compound within polymer matrices are crucial for their long-term performance. Photostability, or light fastness, is primarily determined by the dye's chemical structure, although particle size and dispersion quality can also play a role heubach.com. Light fastness is typically evaluated by exposing the colored polymer matrix to a UV light source and comparing the fading to a standard scale heubach.com. Thermal stability is also essential, especially for applications involving high processing temperatures. The limiting concentration of a colorant can influence its thermal stability profile in a polymer heubach.com. Research involves investigating the stability of dyes within various polymer systems, including encapsulated forms researchgate.netresearchgate.net. Techniques like thermogravimetric analysis (TGA) are used to assess thermal stability researchgate.netresearchgate.net. The interaction between the dye molecules and the polymer matrix, such as the formation of van der Waals forces and hydrogen bonds, contributes to the stable incorporation of the dye and its durability .
Advanced Dyeing and Pigmentation Technologies Employing this compound
Supercritical Fluid Dyeing Research with this compound
Supercritical fluid dyeing (SCDD) is an environmentally friendly alternative to traditional water-based dyeing, primarily utilizing supercritical carbon dioxide (scCO₂) as the dyeing medium. This method eliminates the need for water and minimizes the use of chemical auxiliaries like dispersants and surfactants, thereby reducing wastewater generation and energy consumption associated with drying mdpi.comfibre2fashion.com.
Research into SCDD with disperse dyes, including those structurally similar to this compound, focuses on optimizing process parameters such as temperature, pressure, and time to achieve desirable color strength and fastness properties on various fibers, particularly hydrophobic ones like polyester (PET) fibre2fashion.comresearchgate.netmdpi.com. scCO₂ in its supercritical state exhibits properties of both a liquid and a gas, allowing it to dissolve dyes and penetrate the fiber structure efficiently fibre2fashion.com.
Studies have investigated the affinity and dyeability of disperse dyes with PET fiber in scCO₂, comparing predictive methods with experimental analysis researchgate.net. While specific detailed research findings solely on this compound in supercritical fluid dyeing were not extensively detailed in the provided search results, the principles and research directions for disperse dyes in general within this technology are applicable. Factors influencing dyeing performance in scCO₂ include the solubility of the dye in the supercritical fluid, the diffusion rate of the dye into the fiber, and the interaction between the dye molecule and the polymer matrix mdpi.commdpi.com. Increasing temperature generally increases the pores in the amorphous regions of polyester fibers, facilitating dye diffusion and uptake mdpi.com.
Rheological Properties of this compound in Polymer Masterbatches and Dispersions
The rheological properties of this compound in polymer masterbatches and dispersions are significant for their processing and application, particularly in mass coloration of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) mdpi.comresearchgate.netnih.gov. Pigment dispersion quality directly impacts the rheological behavior of the polymer melt mdpi.comresearchgate.net. Poor dispersion and agglomeration of pigment particles can lead to inhomogeneous coloration and negatively affect processing properties mdpi.com.
Studies on polyethylene color masterbatches containing Pigment Red 122 (2,9-dimethylquinacridone) have investigated the influence of pigment modification on rheological behavior mdpi.comresearchgate.net. Modification of the pigment, for example, with silanes using methods like pulverization, can prevent agglomeration and improve dispersion in the polymer matrix mdpi.comresearchgate.net. This improved dispersion leads to changes in viscoelastic properties, such as an increase in the storage shear modulus (G') of the melted masterbatches mdpi.comresearchgate.net. The extent of this increase is influenced by the amount of modifying substance used and the reduction in pigment aggregate size mdpi.com.
Rheological tests, such as oscillation rotational rheometry, are used to analyze the viscoelastic properties of masterbatches, including storage shear modulus (G'), loss shear modulus (G''), complex viscosity (η*), and loss factor (tan δ) mdpi.comresearchgate.net. These properties provide insights into the material's behavior under shear stress, which is relevant during processing steps like extrusion or injection molding mdpi.comresearchgate.net.
Data from research indicates that modifying Pigment Red 122 can significantly increase the storage shear modulus of PE masterbatches. For instance, modification with isobutyltrimethoxysilane (B108605) (IBTMS) or octyltrietoxysilane (OTES) resulted in a notable increase in G' compared to masterbatches with unmodified pigment researchgate.net.
Table 1: Effect of Pigment Modification on Storage Shear Modulus (G') of PE Masterbatches at 170 °C
| Pigment Type | Storage Shear Modulus (G') at 1% Oscillation Strain (kPa) |
| Unmodified Pigment Red 122 | 13.83 researchgate.net |
| Modified with 2 wt.% IBTMS | 58.74 researchgate.net |
| Modified with 2 wt.% OTES | 49.67 researchgate.net |
Analysis using viscosity models like Carreau and Carreau-Yasuda can describe the flow behavior and changes in viscosity as a function of shear rate for these masterbatches mdpi.comresearchgate.net. Modified pigments can influence the zero shear viscosity (µ₀) of the polyethylene/pigment mixtures mdpi.comresearchgate.net.
Furthermore, the tendency of modified pigments to form an internal structure within the polymer carrier through particle-particle interactions has been observed through rotational tests researchgate.net. The size of pigment particles and their dispersion state are critical factors influencing the rheological properties of polymer systems containing this compound mdpi.comnih.gov.
Environmental Chemistry and Remediation of Disperse Red 122 Contamination
Environmental Occurrence and Distribution Research of Disperse Red 122
The environmental presence and distribution of this compound are closely linked to its application in industrial processes, particularly textile dyeing.
Prevalence of this compound in Textile Effluents and Receiving Water Bodies
Textile dyeing processes are significant contributors to industrial wastewater, and the discharge of untreated or inadequately treated effluents is a major source of dye contamination in water bodies. Disperse dyes, including this compound, are widely used for dyeing synthetic fibers like polyester (B1180765). An estimated 10-15% of the dyes used in textile production are lost to the environment encyclopedia.pub. The inefficiency of textile dyeing processes can result in 10–50% of unfixed azo dyes being discharged into wastewater encyclopedia.pub. While some textile facilities treat their wastewater to degrade released dyes, others discharge untreated effluents directly into water sources, posing ecotoxicological risks encyclopedia.pub. The presence of dyes in wastewater can significantly impact the aesthetic quality of water bodies, increase biochemical and chemical oxygen demand, impair photosynthesis by reducing light penetration, and potentially inhibit plant growth encyclopedia.pubperiodikos.com.br.
Transport and Fate Modeling of this compound in Aquatic Ecosystems
The transport and fate of contaminants like this compound in aquatic ecosystems are influenced by various physical, chemical, and biological processes. Modeling tools are crucial for estimating the extent of contamination and predicting the behavior of pollutants in water mdpi.com. While much of the research on transport and fate modeling in aquatic systems has focused on substances like hydrocarbons, the principles applied to understand their movement and distribution are relevant to understanding the behavior of persistent organic contaminants such as some dyes mdpi.comresearchgate.netfrontiersin.org. Factors influencing transport and fate include advection by currents, dispersion, dissolution, biodegradation, and aggregation mdpi.comfrontiersin.org. Dispersion, in particular, plays a role in reducing the concentration of pollutants in groundwater, although it does not decrease the total mass of the pollutant mdpi.com. Modeling efforts aim to represent these processes to predict the dynamics of contaminants after their release into aquatic systems frontiersin.orgazurewebsites.net.
Degradation Pathways and Kinetics of this compound
Understanding the degradation pathways and kinetics of this compound is essential for developing effective remediation strategies. Various processes, including photolytic, hydrolytic, and biological mechanisms, can lead to the breakdown of the dye.
Photolytic and Photosensitized Degradation Mechanisms of this compound
Photolytic degradation involves the breakdown of the dye molecule through direct absorption of light energy. Photosensitized degradation, on the other hand, occurs when the dye is broken down indirectly through the action of photosensitizers present in the environment, which absorb light and transfer the energy to the dye or generate reactive species that attack the dye researchgate.netnih.gov. Studies on the photodegradation of disperse dyes, including Disperse Red 1, have identified photoproducts formed under exposure to light sources researchgate.net. The presence of natural humic materials can accelerate the photodegradation of azo dyes, likely through oxidation by reactive oxygen species scbt.com. Photocatalytic degradation, often involving semiconductors like titanium dioxide (TiO2) and UV light, has also been explored as a method for degrading disperse dyes nih.govscholarsresearchlibrary.comcapes.gov.br. The efficiency of photocatalytic degradation can be influenced by factors such as dye concentration, pH, and the amount of photocatalyst scholarsresearchlibrary.com.
Hydrolytic Stability and Degradation Product Identification of this compound
Hydrolytic stability refers to the resistance of the dye molecule to degradation by water. Disperse dyes are generally characterized by their hydrolytic stability scbt.comdntb.gov.ua. Research on the hydrolytic degradation of dyes is important for understanding their persistence in aquatic environments. While the evidence for the role of hydrolysis in the degradation of azo dyes is not always conclusive, the hydrolytic stability of disperse dyes suggests that this pathway may not be a primary mechanism for their breakdown in the environment scbt.com. Identification of degradation products is crucial for assessing the potential toxicity of the breakdown products, as some degradation products of azo dyes, such as aromatic amines, can be more toxic than the parent compound ijcmas.comijcce.ac.ir.
Biological Degradation and Biotransformation of this compound by Microorganisms
Biological degradation and biotransformation by microorganisms play a significant role in the removal of dyes from wastewater and the environment jabonline.inmdpi.com. Microorganisms, particularly bacteria and fungi, possess enzymatic systems capable of breaking down complex dye molecules jabonline.inmdpi.com. Bacterial degradation of azo dyes often begins under anaerobic conditions with the enzymatic reduction of the azo bond (-N=N-), leading to the formation of colorless aromatic amines ijcmas.commdpi.com. These aromatic amines may then be further degraded under aerobic or anaerobic conditions ijcmas.com. Mixed bacterial cultures have shown effectiveness in decolorizing and reducing the total organic carbon of various azo dyes, highlighting the potential for synergistic interactions among different microbial strains mdpi.com. Studies have identified bacterial isolates capable of decolorizing disperse dyes ijcmas.com. The efficiency of biological degradation can be influenced by factors such as the presence of co-substrates (e.g., glucose) and environmental conditions like pH and temperature ijcmas.com.
Advanced Treatment Technologies for this compound Removal from Wastewater
Advanced treatment technologies are employed to address the recalcitrant nature of dyes like this compound in wastewater. These methods often involve chemical or physical processes designed to degrade or remove the dye molecules.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques that utilize highly reactive species, primarily hydroxyl radicals (•OH), to degrade organic pollutants in water and wastewater. AOPs are considered promising for the degradation of recalcitrant organic compounds like textile dyes ijcce.ac.irnih.gov. The generation of strong oxidants and their subsequent reaction with organic pollutants are the main stages of AOPs ijcce.ac.ir. Various AOPs, including ozonation, Fenton oxidation, electrochemical oxidation, and photocatalytic oxidation, have been explored for dye degradation ijcce.ac.ir. These processes can be effective in decolorizing wastewater and transforming complex dye structures into simpler, less toxic compounds mdpi.commdpi.comsciencepublishinggroup.com. While AOPs offer advantages such as reliability and the potential to degrade organic matter without producing secondary pollutants, some methods can have high operational costs and electrical consumption mdpi.comijcce.ac.ir.
Photocatalytic Oxidation of this compound using Nanomaterials
Photocatalytic oxidation using nanomaterials has emerged as a promising AOP for dye degradation. This process typically involves the use of semiconductor nanoparticles, such as TiO₂ and ZnO, which, upon irradiation with UV or visible light, generate electron-hole pairs that lead to the formation of reactive oxygen species like hydroxyl radicals mdpi.comsci-hub.se. These radicals can then attack and degrade dye molecules.
Research has investigated the efficiency of various photocatalysts for the degradation of red dyes. For instance, a study evaluating ZnO/UV/H₂O₂ based advanced oxidation for the degradation of Disperse Red 60 in aqueous solution achieved a maximum degradation of 97% under optimized conditions, including catalyst concentration, reaction time, pH, and H₂O₂ dose researchgate.net. The study reported significant reductions in COD (up to 79%) and BOD (up to 60%) and a decrease in toxicity after treatment researchgate.net.
Another study explored the photocatalytic degradation of a red dye using zinc oxide nanoparticles, TiO₂/carbon nitride, and zinc oxide/carbon nitride composites under UV irradiation. The study found that under optimal conditions after 90 minutes of UV irradiation, degradation efficiencies of 68%, 57%, and 53% were achieved using zinc oxide nanoparticles, TiO₂/carbon nitride, and zinc oxide/carbon nitride, respectively, as catalysts researchgate.net.
Furthermore, quinacridone-sensitized TiO₂ nanoparticles have been investigated for photocatalytic oxidation with red light. Quinacridone (B94251) is an industrial pigment, and Pigment Red 122 belongs to the quinacridone group. This research highlights the potential of using industrial pigments to sensitize nanoparticles for photocatalysis, demonstrating the oxidation of glycerol (B35011) using quinacridone-sensitized TiO₂ nanoparticles under red light irradiation rsc.org. The hybrid material showed enhanced performance compared to the individual components and demonstrated recyclability rsc.org.
Ozonation and Peroxone Systems for this compound Abatement
Ozonation and peroxone (O₃/H₂O₂) systems are effective AOPs used for the decolorization and degradation of textile dyes. Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, which can directly react with the double bonds and aromatic rings in dye molecules, leading to their breakdown and decolorization researchgate.net. The efficiency of ozonation in color removal can be high, often exceeding 80–90% within relatively short contact times, particularly under alkaline conditions where hydroxyl radical generation is enhanced researchgate.net.
Studies have shown that the peroxone process can be highly effective for color removal. For example, research on the decolorization of crystal violet dye found that peroxone achieved over 90% efficiency, proving more effective than other oxidation processes studied mdpi.com. Another study investigating the treatment of Direct Red 80 dye with ozonation and peroxone found that while ozonation alone achieved 99% color removal, the addition of hydrogen peroxide increased COD removal efficiency austinpublishinggroup.com.
Fenton and Photo-Fenton Processes in this compound Remediation
Fenton and photo-Fenton processes are well-established AOPs that utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals ijcce.ac.irnih.gov. The Fenton process relies on the catalytic decomposition of H₂O₂ by Fe²⁺.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The photo-Fenton process enhances this reaction by using UV or visible light irradiation, which can accelerate the regeneration of Fe²⁺ from Fe³⁺ and also photolyze Fe³⁺-carboxylate complexes, producing additional hydroxyl radicals nih.govijcce.ac.irresearchgate.net.
Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺
These processes have been applied for the degradation of various synthetic dyes, including azo dyes which share structural similarities with some disperse dyes nih.govresearchgate.netjuniperpublishers.comjofamericanscience.orgscialert.net. Studies have shown that photo-Fenton processes can achieve high decolorization and mineralization rates nih.govijcce.ac.ir. For instance, a comparative study on the treatment of refinery wastewater found that the photo-Fenton process was the most effective among UV-photolysis, Fenton, and photo-Fenton, achieving 92.75% removal of oil content ijcce.ac.ir.
Research comparing different AOPs for the decolorization of azo dyes, such as Acid Orange 8 and Acid Red 17, indicated that photo-Fenton processes generally showed higher decolorization efficiency compared to Fenton processes jofamericanscience.org. The efficiency of Fenton and photo-Fenton processes is influenced by parameters such as pH, concentrations of the dye, iron ions, and hydrogen peroxide, and irradiation time in the case of photo-Fenton ijcce.ac.irresearchgate.netjofamericanscience.org.
Electrochemical Oxidation for this compound Treatment
Electrochemical oxidation is an advanced treatment technology that involves the degradation of pollutants through direct or indirect electrochemical reactions nih.govbiotechrep.ir. In this process, organic pollutants can be oxidized at the anode surface or by electrochemically generated oxidizing species biotechrep.ir. Electrochemical methods, including electrocoagulation and electro-oxidation, have been applied for the treatment of textile wastewater containing dyes mdpi.comijcce.ac.irdeswater.comnih.gov.
Electrocoagulation is a process where a flocculating agent is generated in situ by the electro-oxidation of a sacrificial anode, typically aluminum or iron deswater.com. This generated coagulant helps in the removal of pollutants through coagulation and adsorption deswater.com. Studies have applied electrocoagulation for the treatment of synthetic textile effluent containing disperse red dyes, comparing the performance of aluminum and iron electrodes deswater.com. For example, electrocoagulation using iron electrodes showed efficiency in color removal in alkaline solutions, while aluminum electrodes were more efficient in acidic solutions deswater.com. The efficiency of electrocoagulation can be influenced by parameters such as current density, operating time, pH, and electrolyte concentration ijcce.ac.irdeswater.com. One study investigating the electrocoagulation of a disperse dye observed an increase in color removal efficiency with increasing electrolysis time ijcce.ac.ir.
Electrochemical advanced oxidation processes (EAOPs) are based on the electrochemical generation of highly potent oxidizing compounds, such as hydroxyl radicals, for the degradation of pollutants mdpi.com. Electro-Fenton is an example of an EAOP that combines electrochemical processes with the Fenton reaction, allowing for the continuous electrochemical regeneration of Fe²⁺, which enhances the production of hydroxyl radicals and can lead to higher degradation rates of synthetic dyes nih.govresearchgate.net. Research has explored the application of electro-Fenton and photoelectro-Fenton processes for the removal of synthetic dyes mdpi.comresearchgate.net. For instance, the degradation of food azo dyes, including Acid Red 14 (E122), has been studied using electro-Fenton and photoelectro-Fenton processes with boron-doped diamond (BDD) or Pt anodes and an air-diffusion cathode researchgate.net. These processes showed fast decolorization and significant mineralization, particularly with the BDD anode and photoelectro-Fenton researchgate.net.
Adsorption-Based Removal of this compound
Adsorption is a physical process that involves the accumulation of dye molecules onto the surface of a solid adsorbent material researchgate.net. This method is widely used for dye removal from wastewater due to its simplicity and effectiveness, particularly for decolorization mdpi.comresearchgate.net. Various materials have been investigated as adsorbents for disperse dyes, including natural waste materials and modified substances ceon.rsmdpi.combioline.org.brresearchgate.netiwaponline.com.
Studies have explored the use of natural waste materials, such as short cotton fibers and olive pomace, as adsorbents for disperse dyes ceon.rsmdpi.com. Modified cotton fibers have shown potential for removing disperse dye molecules from water, with the adsorption capacity influenced by parameters like solution pH ceon.rs. Powdered olive pomace has also demonstrated excellent performance in sequestering and recovering industrial disperse dyes, including Disperse Red, from wastewater mdpi.com. The efficiency of adsorption using olive pomace was found to be dependent on parameters such as contact time, pomace dosage, pH, and temperature mdpi.com.
Zeolite synthesized from cenospheres has also been investigated for the removal of disperse dyes, showing high potential for removing dyes from aqueous solutions iwaponline.com. Another study explored the modification of Pigment Red 122 using fumed silica (B1680970) as an adsorption carrier to improve its dispersion properties, indicating the interaction and adsorption of the pigment onto the silica surface researchgate.net.
Adsorption is generally effective for color removal, but the disposal of the spent adsorbent material containing the adsorbed dyes is a critical consideration researchgate.netmdpi.com. Desorption studies can be conducted to recover the adsorbed dyes and potentially regenerate the adsorbent for reuse mdpi.combioline.org.br.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 70423 |
| Acid Red 14 (E122) | 6321394 |
| Disperse Red 11 | 17885 |
| Disperse Red 73 | 85627 |
| Disperse Red 1 | 10053 |
| Disperse Red 60 | 24854 |
| Disperse Red 74 | 119733 |
| Hydrogen Peroxide | 784 |
| Ozone | 24875 |
| Titanium Dioxide | 14862152 |
| Zinc Oxide | 14902 |
| Ferrous Ion (Fe²⁺) | 27243 |
| Ferric Ion (Fe³⁺) | 23925 |
Data Tables
While specific quantitative data for this compound across all treatment methods was not consistently available in the search results, the following table presents representative findings for the removal or degradation of Disperse Red dyes or other relevant dyes using the discussed advanced treatment technologies, based on the provided snippets.
| Treatment Technology | Dye Treated | Key Parameters | Observed Outcome (e.g., % Removal/Degradation) | Source |
| Photocatalytic Oxidation (ZnO/UV/H₂O₂) | Disperse Red 60 | ZnO (0.6 g/L), H₂O₂ (0.9 mL/L), pH 9.0, 60 min UV | 97% degradation, 79% COD reduction | researchgate.net |
| Photocatalytic Oxidation (ZnO nanoparticles) | Red dye | 90 min UV irradiation | 68% degradation | researchgate.net |
| Ozonation | Reactive Yellow 84 | - | Decolorization | sciencepublishinggroup.com |
| Ozonation | Direct Red 80 | pH 12 | 99% color removal, 27% COD removal | austinpublishinggroup.com |
| Peroxone (O₃/H₂O₂) | Direct Red 80 | pH 12, H₂O₂:O₃ (1:10500) | 99% color removal, 40% COD removal | austinpublishinggroup.com |
| Fenton | Acid Orange 8 | pH 3.0, 10mM H₂O₂, 1x10⁻⁴ M Fe³⁺ | 96% color removal (60 min) | jofamericanscience.org |
| Photo-Fenton | Acid Orange 8 | pH 3.0, 10mM H₂O₂, 1x10⁻⁴ M Fe³⁺, UV irradiation | 96% color removal (60 min) | jofamericanscience.org |
| Photo-Fenton | Refinery wastewater | 90 min irradiation, 100 ppm H₂O₂, pH 3.0 | 92.75% oil content removal | ijcce.ac.ir |
| Electrocoagulation (Iron electrodes) | Disperse Red 74 | pH 9, 17.08 mA/cm², 20 min, 2 g/L electrolyte | Efficient color removal | deswater.com |
| Electrocoagulation | Disperse dye | pH 6, 10 V, 1 g/L NaCl, 30 min | 97% color removal efficiency | ijcce.ac.ir |
| Electro-Fenton | Acid Red 14 (E122) | BDD anode, acidic solution, Fe²⁺ catalyst | Fast decolorization, almost total mineralization | researchgate.net |
| Adsorption (Powdered olive pomace) | Disperse Red | 0.25 g adsorbent, 40 min contact time | 99% removal | mdpi.com |
| Adsorption (Zeolite from cenospheres) | Disperse Orange 25 | 0.67 g/L adsorbent, 119 min contact time | 96% removal | iwaponline.com |
This table provides examples of the performance of these technologies in treating dyes, offering insight into their potential applicability for this compound, although specific data for DR122 was limited in the search results for all methods.
Development of Novel Adsorbents for this compound Capture
Adsorption is a widely used method for dye removal from wastewater due to its simplicity and cost-effectiveness researchgate.net. Research has focused on developing novel adsorbents with enhanced capacities for capturing disperse dyes like this compound. While direct studies on this compound are less prevalent in the search results, studies on similar disperse dyes and azo dyes provide insights into potential adsorbent materials and mechanisms.
Novel adsorbents synthesized from waste materials, such as high-density polyethylene (B3416737) (HDPE) waste and chicken eggshell, have shown promise for adsorbing azo dyes like methyl red d-nb.info. Modified coffee husk biochar, specifically activated coffee husk biochar modified with a cationic surfactant, has been investigated for the removal of disperse dyes, including Disperse Red 60. This modified biochar demonstrated removal efficiency for Disperse Red 60 tci-thaijo.org. Another study explored the use of olive pomace as a biosorbent for industrial dyes, including Disperse Red mdpi.com. These studies highlight the potential of utilizing readily available or waste materials to create effective adsorbents for disperse dyes.
Adsorption Isotherms and Kinetic Models for this compound Removal
Understanding the adsorption mechanisms involves studying adsorption isotherms and kinetic models. These models describe how dye molecules interact with the adsorbent surface and the rate at which adsorption occurs.
Studies on the adsorption of disperse dyes and similar azo dyes onto various adsorbents have frequently utilized models such as Langmuir, Freundlich, and pseudo-second-order kinetics d-nb.infotci-thaijo.orgbioline.org.brresearchgate.netjournalijar.comscirp.org. For instance, the adsorption of Reactive Red 123 dye on eggshell was found to be in good agreement with Langmuir and Freundlich models, and the kinetics followed a pseudo-second-order model bioline.org.br. The adsorption of disperse red dyes onto activated carbon has been reported to follow the BET isotherm model, with kinetics indicating two adsorption mechanisms: surface adsorption and pore diffusion researchgate.net. For Disperse Red 60 adsorption onto modified coffee husk biochar, the kinetics were best fitted by a pseudo-second-order model, and the isotherms matched the Langmuir model tci-thaijo.org. These findings suggest that the adsorption of disperse dyes can be described by various models depending on the specific dye-adsorbent system.
| Adsorbent Type | Dye Studied | Isotherm Model Fitted | Kinetic Model Fitted | Reference |
| Eggshell | Reactive Red 123 | Langmuir, Freundlich | Pseudo-second-order | bioline.org.br |
| Commercial Activated Carbon | Disperse Red dyes | BET | Pseudo-second-order, Intra-particle diffusion | researchgate.net |
| Modified Coffee Husk Biochar | Disperse Red 60 | Langmuir | Pseudo-second-order | tci-thaijo.org |
| Fly Ash | Disperse Blue 79 | Langmuir | Pseudo-second-order | journalijar.com |
| Activated Carbon (Bamboo-based) | Disperse Red 167 | Freundlich | Pseudo-first-order | scirp.org |
Membrane Filtration and Separation Processes for this compound
Membrane filtration and separation processes are considered effective methods for treating textile wastewater containing dyes upc.eduacs.org. These technologies can physically remove dye molecules based on size exclusion or other membrane properties.
Ultrafiltration membranes, such as those made from PVDF, have shown high efficiency in separating chemicals with high molecular weight or insoluble dyes like disperse dyes upc.edu. Treatment of synthetic textile effluents containing disperse dyes with PVDF ultrafiltration membranes resulted in significant dye removal efficiency, with no observed fouling during experiments upc.edu. Nanofiltration membranes have also been explored for dye removal, with some studies using disperse dyes as model solutes to evaluate membrane performance rsc.org. While reverse osmosis and nanofiltration are commonly studied, ultrafiltration membranes are noted for exhibiting low fouling and high efficiency for disperse dyes upc.edu. Novel inorganic membranes fabricated from natural clay have also demonstrated remarkable removal efficiencies for various dyes, including Disperse Red 74 diva-portal.org.
Hybrid and Integrated Treatment Systems for this compound Effluents
Given the complex nature of textile wastewater, containing various pollutants in addition to dyes, hybrid and integrated treatment systems are gaining attention. These systems combine different treatment technologies to achieve higher removal efficiencies.
Hybrid treatment systems for dye wastewater often combine physico-chemical processes, advanced oxidation processes (AOPs), and biological systems scispace.comresearchgate.net. While specific examples for this compound were not extensively detailed in the search results, the literature emphasizes the potential of combining different technologies to overcome the limitations of individual methods scispace.comiwaponline.com. For instance, integrating AOPs like ozonation or photocatalysis in a multistage process can effectively degrade complex organic molecules such as reactive dyes iwaponline.com. The concept of integrated systems combining membrane processes, AOPs, and biological processes is considered feasible for achieving comprehensive pollutant removal and potentially enabling water reuse researchgate.net.
Ecotoxicological Assessment of this compound in Environmental Matrices
The discharge of disperse dyes into the environment raises concerns about their potential ecotoxicological impacts. Assessing the effects on various organisms and understanding the fate of the dyes and their degradation products is crucial.
Aquatic Organism Responses to this compound Exposure and its Environmental Impact
Studies on the ecotoxicity of azo disperse dyes indicate variable effects on different aquatic taxa canada.ca. While some disperse dyes may have low acute toxicity, there is potential for carcinogenic risks and adverse effects on aquatic plants nih.gov. The presence of dyes in water can lead to eutrophication, under-oxygenation, and changes in water quality (color, turbidity, odor) nih.gov. Fish are particularly susceptible to these chemicals and can be used as bioindicators for water pollution ekb.eg. Disperse dyes can accumulate in the food chains of freshwater flora and fauna ekb.eg. The discharge of dye effluents can cause physical damage to aquatic organisms, such as blocking fish gills, which can impact their development and survival ekb.eg.
Metabolite Identification and Environmental Impact of this compound Degradation Products
The degradation of azo dyes, including some disperse dyes, can lead to the formation of potentially harmful metabolites, particularly aromatic amines, which are often carcinogenic canada.caresearchgate.netijrrjournal.comsci-hub.seresearchgate.net.
Analytical Chemistry of Disperse Red 122 in Complex Matrices
Chromatographic Method Development for Disperse Red 122 Quantification
Chromatographic methods are essential for the separation and quantification of this compound, particularly in complex samples where other compounds may be present. The development of these methods involves selecting appropriate stationary phases, mobile phases, and detection techniques to achieve optimal separation and sensitivity.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a widely used technique for the analysis of disperse dyes, including this compound, in various matrices such as textiles, foodstuffs, and environmental water samples. mdpi.comresearchgate.netsatra.comnih.govlu.selcms.cz Reverse phase HPLC methods with mobile phases containing acetonitrile (B52724) and water, often with the addition of an acid like phosphoric acid or formic acid (for Mass Spectrometry compatibility), have been developed for the analysis of C.I. Pigment Red 122. sielc.com These methods can be scaled for preparative separation and are suitable for quantifying the dye in mixtures. sielc.com
HPLC coupled with diode array detection (HPLC-DAD) or mass spectrometry (LC-MS/MS) is particularly effective for the simultaneous determination of multiple disperse dyes in complex samples. researchgate.netsatra.comlcms.czunesp.br For instance, LC-MS/MS has been used for the quantitative analysis of disperse dyes in textile materials, allowing for the determination of dye content in mg/kg. satra.com Studies have shown that HPLC methods can achieve good linearity, recoveries, and limits of quantification for disperse dyes in various matrices. researchgate.net
Example HPLC Conditions for Disperse Dye Analysis lcms.cz
| Parameter | Value |
| LC System | ACQUITY Arc |
| Separation Mode | Gradient |
| Column | XBridge C18, 2.1 x 150 mm, 5 µm |
| Solvent A | Ammonium acetate (B1210297) 10 mmol pH 3.6 |
| Solvent B | Acetonitrile |
| Flow Rate | 0.30 mL/min |
| Detection | PDA (210-800 nm) and positive ion MS |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Analysis Time | 30 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and its Transformation Products
While HPLC is more commonly used for the analysis of intact disperse dyes due to their low volatility, GC-MS is valuable for identifying and characterizing volatile transformation products that may arise from the degradation of these dyes. researchgate.netnih.gov Studies on the degradation of disperse dyes, such as Disperse Red 3B (an anthraquinone (B42736) dye), using microbial consortia have employed GC-MS to identify breakdown products like o-xylene, acetone, and diisobutyl phthalate. researchgate.net Although direct GC-MS analysis of this compound itself is less common due to its structure and potential thermal decomposition, it is a crucial tool for understanding its fate in the environment or during treatment processes by analyzing its degradation products.
Thin-Layer Chromatography (TLC) for Qualitative Analysis of this compound
Thin-Layer Chromatography (TLC) is a simple and effective qualitative technique for the separation and identification of disperse dyes. nih.govlu.selcms.czijcmas.comresearchgate.netsdc.org.uk It is often used as a preliminary method to visualize the components of a dye mixture or extract. TLC can reveal the presence of impurities in dye samples. nih.gov For the analysis of disperse dyes, weakly polar adsorbents like silica (B1680970) gel and weakly polar eluents such as toluene/ethyl acetate mixtures are often suitable. sdc.org.uk Mobile phase systems using combinations of solvents like ammonia, methanol, n-butanol, and distilled water have also been reported for TLC analysis of disperse dyes. ijcmas.com TLC is a valuable tool for quickly assessing the complexity of a sample and confirming the presence of a dye by comparing its retention factor (Rf) to that of a reference standard. nih.govlu.se
Spectrophotometric Techniques for this compound Characterization and Quantification
Spectrophotometric techniques, particularly UV-Visible spectroscopy, are fundamental for the characterization and quantification of colored compounds like this compound, which absorb light in the visible region of the spectrum.
UV-Visible Spectroscopy for Concentration Determination and Spectral Studies of this compound
UV-Visible (UV-Vis) spectroscopy is widely used to determine the concentration of disperse dyes in solutions by measuring their absorbance at their maximum wavelength of absorption (λmax). researchgate.netunesp.brmdpi.comsaudijournals.comresearchgate.net The intensity of the absorbance is directly proportional to the concentration of the dye, following the Beer-Lambert Law. UV-Vis spectroscopy is also used for spectral studies to characterize the absorption properties of the dye and to monitor changes in its concentration or structure during processes like degradation or adsorption. mdpi.comsaudijournals.com For example, UV-Vis spectroscopy has been used to track chromophore changes during redox reactions of disperse dyes. Changes in the absorption spectrum can also indicate the biotransformation of dyes. unesp.brijcmas.com
While the specific λmax for this compound is not consistently provided across all sources, related disperse red dyes have λmax values in the visible range (e.g., Disperse Red 13 at 524 nm, Disperse Red 1 at ~503 nm). researchgate.net The UV-Vis spectrum of a dye is also crucial for developing and optimizing detection methods in chromatographic techniques like HPLC-UV.
Fluorescence Spectroscopy of this compound and its Luminescent Properties
Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Some disperse dyes exhibit fluorescent properties. scispace.comojp.govcore.ac.ukbangslabs.com While direct information on the fluorescence spectrum or luminescent properties specifically for this compound is limited in the provided search results, the principle of fluorescence spectroscopy is applicable to fluorescent disperse dyes. Studies on other disperse red dyes, such as Disperse Red 4, have shown strong fluorescence in both the ultraviolet and visible spectral regions. ojp.gov The emission spectra of luminous fibers dyed with disperse red fluorescent dyestuffs have been studied, showing shifts in emission peaks. core.ac.uk Fluorescence spectroscopy can be used for both qualitative and quantitative analysis of fluorescent compounds, offering high sensitivity. It can be applied to study the interaction of dyes with different matrices and to detect them at trace levels.
Advanced Sample Preparation Methodologies for this compound Analysis
Analyzing this compound in complex matrices requires efficient sample preparation techniques to isolate and concentrate the analyte while minimizing matrix interference. Various advanced methodologies, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and microextraction techniques, are employed for this purpose in the analysis of disperse dyes and similar compounds.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for this compound
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that employs a solid sorbent material to selectively retain analytes or remove interfering compounds from a liquid sample nih.gov. The principle is based on the differential partitioning of analytes and matrix components between a stationary phase (the sorbent) and a mobile phase (the sample solvent and washing/elution solvents) nih.gov. SPE offers advantages such as reduced solvent consumption, less emulsion formation compared to LLE, and improved cleanliness of the extract. It is applicable to various matrices, including biological fluids, environmental samples, and food products nih.gov.
Liquid-Liquid Extraction (LLE) involves the distribution of analytes between two immiscible or partially miscible liquid phases based on their differential solubilities. While LLE can be effective, it often requires larger volumes of organic solvents and can be time-consuming, sometimes leading to emulsion formation that complicates phase separation nih.gov.
For the analysis of disperse dyes in complex matrices, both SPE and LLE, or variations thereof, are commonly utilized. For instance, the analysis of synthetic dyes in foodstuffs has involved sample preparation techniques such as liquid-liquid extraction and variations like ultrasound-assisted liquid-liquid extraction (ULLE). The choice between SPE and LLE, or a combination, depends on the specific matrix, the properties of the analyte, and the required sensitivity. While specific detailed studies on the application of SPE or LLE solely for this compound in complex matrices were not extensively found in the literature reviewed, these techniques are fundamental to the analysis of disperse dyes in general.
Microextraction Techniques for Trace Analysis of this compound
Microextraction techniques are miniaturized sample preparation methods that require significantly smaller sample and solvent volumes compared to conventional SPE and LLE, making them more environmentally friendly and cost-effective. These techniques are particularly valuable for trace analysis, where the concentration of the analyte is very low.
Dispersive Liquid-Liquid Microextraction (DLLME) is a prominent microextraction technique that involves the rapid injection of a mixture of a small volume of extraction solvent and a disperser solvent into an aqueous sample. This forms a cloudy solution with a large surface area between the aqueous phase and fine droplets of the extraction solvent, facilitating rapid transfer of analytes into the organic phase. After centrifugation, the enriched organic phase is collected for analysis. DLLME offers high enrichment factors and is noted for its simplicity and speed.
Method Validation and Quality Assurance in this compound Analytical Protocols
Method validation is a critical process to confirm that an analytical method is suitable for its intended purpose. It involves evaluating various performance characteristics to ensure the accuracy, reliability, and consistency of the analytical results. Key validation parameters include method detection limits, quantification limits, accuracy, precision, and robustness. Quality assurance measures are implemented throughout the analytical process to maintain the integrity and reliability of the data.
Method Detection Limits and Quantification Limits for this compound
The Method Detection Limit (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified, in a sample. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision under the stated method conditions.
Determining LOD and LOQ is crucial for assessing the sensitivity of an analytical method. These limits are typically established through statistical analysis of replicate measurements of blank samples or samples spiked at low concentrations. For disperse dyes, including related compounds like Disperse Red 1, reported LODs and Estimated Quantitation Limits (EQLs) can vary depending on the analytical technique and matrix. For instance, LODs for Disperse Red 1 using HPLC/MS with different modes of operation ranged from 180 pg to 2000 pg. Studies analyzing multiple disperse dyes in foodstuffs using UHPLC-MS/MS have reported LODs ranging from 1.1 to 10.8 μg/kg and LOQs from 0.36 to 16.9 ng/L, depending on the specific dye and study. Similarly, analysis of synthetic dyes in textiles by LC/MS/MS showed LODs between 0.02 and 1.35 ng/mL and LOQs between 0.06 and 4.09 ng/mL for a range of dyes.
While specific LOD and LOQ values solely for this compound in various complex matrices were not explicitly found, the values reported for other disperse dyes provide an indication of the sensitivity achievable with modern analytical techniques.
Accuracy, Precision, and Robustness of this compound Analytical Protocols
Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value of the analyte concentration. It is often evaluated through recovery studies, where known amounts of the analyte are added to blank matrix samples and the percentage recovered is determined.
Precision expresses the agreement among individual test results when a homogeneous sample is analyzed repeatedly under prescribed conditions. Precision can be assessed at different levels, including repeatability (within a short period under the same conditions) and intermediate precision (under varying conditions within the same laboratory). Relative Standard Deviation (RSD) is a common measure of precision.
Robustness is a measure of the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. Evaluating robustness helps to ensure the method's reliability during normal usage.
Validation studies for the analysis of disperse dyes in complex matrices provide data on accuracy and precision. For example, in a study analyzing 20 disperse dyes in foodstuffs, recoveries ranged from 60.2% to 110.3%, and precision, measured as RSD, was ≤ 12.6%. Another study on synthetic dyes in textiles reported recoveries between 81.8% and 114.1% and repeatability (%RSD) ranging from 1.1% to 16.3%. Disperse Red 1 analysis in municipal wastewater showed percent recoveries and associated standard deviations, illustrating the assessment of accuracy and precision in a complex environmental matrix.
While specific accuracy, precision, and robustness data solely for analytical protocols for this compound in various complex matrices were not specifically identified, the validation parameters observed for other disperse dyes and similar compounds highlight the typical performance characteristics expected for such analyses.
Illustrative Data Table: Validation Parameters for Disperse Dyes in Complex Matrices
Based on findings for other disperse dyes in complex matrices, the following table illustrates typical validation parameters. Note that these values are not specific to this compound but represent data for other disperse dyes or synthetic dyes analyzed in similar matrices.
| Analyte (Example) | Matrix (Example) | Sample Preparation (Example) | LOD (Example) | LOQ (Example) | Recovery (Example) | Precision (RSD%) (Example) |
| 20 Disperse Dyes (Range) | Foodstuffs | ULLE, Mag-dSPE | 1.1-10.8 μg/kg | 0.36-16.9 ng/L | 60.2-110.3% | ≤ 12.6% |
| 47 Synthetic Dyes (Range) | Textiles | Extraction | 0.02–1.35 ng/mL | 0.06–4.09 ng/mL | 81.8-114.1% | 1.1-16.3% |
| Disperse Red 1 | Municipal Wastewater | Extraction | 600 pg (single quad) | 1400 pg (EQL) | 79.7-102.0% | 5.2-31% |
Note: The data presented in this table are illustrative examples from the cited research on other disperse or synthetic dyes and are not specific to this compound.
The robustness of analytical methods for disperse dyes in complex matrices is typically assessed by evaluating the impact of small variations in parameters such as mobile phase composition, flow rate, temperature, and extraction conditions on the analytical results. Demonstrating robustness is essential for ensuring the method's reliability across different laboratory conditions and over time.
Theoretical and Computational Investigations of Disperse Red 122
Molecular Modeling and Simulation of Disperse Red 122 Interactions
Molecular modeling and simulation techniques, such as molecular dynamics and docking studies, are used to investigate how this compound interacts with its environment, including solvents and polymeric materials.
Molecular Dynamics Simulations of this compound in Solution and on Substrates
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. While specific MD simulations for this compound in solution and on substrates were not explicitly detailed in the search results, MD simulations are a common technique for understanding the interactions of dyes with solvents and materials at the atomic level mdpi.comacs.orgresearchgate.netcore.ac.ukulisboa.pt. Such simulations can provide information on diffusion, aggregation, and adsorption behavior, which are crucial for understanding dyeing processes and environmental fate. For instance, MD simulations have been used to investigate the adsorption and wetting processes of other molecules on surfaces, illustrating hydrogen bond adsorption mechanisms and the stability of binding researchgate.net. MD simulations can also characterize the structure and flexibility of molecules and their interactions with surrounding environments acs.org.
Docking Studies of this compound with Polymeric Chains
Molecular docking studies are used to predict the preferred orientation and binding affinity of a smaller molecule (ligand) with a larger molecule (receptor), such as a polymeric chain. Although direct docking studies of this compound with polymeric chains were not found, related studies on the interaction of dyes with polymers exist mdpi.com. For example, the mechanism of action of Disperse Red 11 involves interaction with polymer matrices through van der Waals forces and hydrogen bonds, leading to stable incorporation of the dye . Computational studies, including docking, can predict the reactivity of compounds with enzymes involved in biotransformation processes, which is relevant to understanding dye-material interactions unesp.br.
Quantum Chemical Calculations on this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the electronic structure and reactivity of this compound.
Electronic Structure and Spectroscopic Properties Prediction of this compound using DFT and TD-DFT
DFT and TD-DFT are widely used to calculate the electronic structure and predict the spectroscopic properties of organic molecules, including dyes researchgate.netnih.govcecam.orgacademie-sciences.frresearchgate.net. These methods can determine properties such as HOMO-LUMO energy gaps, which are related to electronic transitions and optical absorption researchgate.netacademie-sciences.frresearchgate.net. TD-DFT, in particular, is considered effective for quantitatively evaluating photoabsorption energies and intensities researchgate.netcecam.org. Studies on similar azo dyes have used DFT to analyze electronic energy levels and their correlation with spectroscopic properties academie-sciences.fr. The choice of exchange-correlation functional in DFT and TD-DFT is crucial for accurately reproducing experimental data, such as vertical excitation energy nih.govcecam.org.
Reaction Pathway Elucidation for this compound Degradation using Density Functional Theory
DFT is a valuable tool for investigating the mechanisms and reaction pathways of chemical processes, including the degradation of dyes. DFT methods have been used to study the oxidative degradation of azo dyes, focusing on the cleavage of the N=N bond following radical addition researchgate.netacs.org. These studies can determine the energetics of different proposed reaction pathways and identify key intermediates and transition states researchgate.netacs.org. By analyzing reactivity indices and electron density topology, DFT can provide insights into how degradation occurs at the molecular level researchgate.net.
Structure-Property Relationship (SPR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound
SPR and QSPR modeling aim to establish relationships between the chemical structure of a compound and its properties. These models can be used to predict properties based on structural features, potentially reducing the need for experimental measurements. While direct SPR or QSPR modeling specifically for this compound was not prominently found in the search results, the principles of SPR and QSPR are applied to understand how structural variations in dyes affect their performance and properties mdpi.comacs.orgmdpi.comresearchgate.netuniv-lille.fr. For example, studies have investigated how the position of electron-withdrawing groups and the length of alkyl chains in disperse azo dyes impact their absorption and color fastness properties mdpi.com. Computational methods, including DFT, can provide molecular descriptors used in QSPR models to correlate structure with properties like reactivity or spectroscopic behavior unesp.brresearchgate.net.
Predictive Modeling of this compound Dyeing Performance Parameters (e.g., K/S values)
Predictive modeling techniques, such as Quantitative Structure-Property Relationship (QSPR) models, have been applied to disperse dyes, including this compound, to predict their dyeing performance parameters. QSPR models aim to establish a correlation between the structural features of a molecule and its macroscopic properties. In the context of dyeing, these properties can include color strength, often quantified by K/S values, and other fastness properties.
Research has explored the use of QSPR models to predict the dyeing performance parameters of various disperse dyes on polyester (B1180765) fabrics. These studies involve calculating molecular descriptors that represent different aspects of the dye molecule's structure, such as electronic, steric, and topological features. These descriptors are then used to build statistical models that relate the structure to observed dyeing performance data, such as K/S values.
While specific detailed data tables solely focused on the predicted versus experimental K/S values only for this compound from these modeling studies were not extensively available in the search snippets, the research indicates that QSPR modeling has been investigated as a method to predict such parameters for disperse dyes within this class. The goal of such modeling is to enable the prediction of dyeing behavior based on molecular structure, potentially aiding in the design and selection of dyes with desired performance characteristics.
Predictive Modeling of this compound Environmental Fate Parameters
Computational methods are also employed to predict the environmental fate of chemical compounds, including textile dyes like this compound. Predicting environmental parameters such as biodegradation potential and persistence is crucial for assessing the potential environmental impact of these substances.
Predictive modeling of environmental fate parameters often involves the use of quantitative structure-activity relationship (QSAR) models or other computational tools that estimate how a substance will behave in different environmental compartments (e.g., water, soil, air) and undergo transformation processes like biodegradation. These models utilize molecular structure information to predict properties relevant to environmental partitioning, mobility, and degradation rates.
Emerging Research Directions and Sustainability in Disperse Red 122 Science
Innovations in Green Chemistry Principles for Disperse Red 122 Synthesis and Application
The application of green chemistry principles to the synthesis and use of disperse dyes like this compound is a critical area of current research. This involves designing chemical processes that reduce or eliminate the use and generation of hazardous substances.
Eco-friendly Solvents and Reagents in this compound Production
Traditional dye synthesis often involves the use of hazardous organic solvents and reagents. Research is being conducted to identify and implement more environmentally benign alternatives. While specific studies on this compound are limited in the provided results, broader research on disperse azo dyes highlights efforts to develop facile chemical routes using coupling components and diazonium salts. mdpi.com The diazotization reaction, a key step in the synthesis of azo dyes, is typically carried out at low temperatures (0–5 °C) to maintain the stability of the diazonium salt. mdpi.com
The use of supercritical carbon dioxide (SCDD) as a green chemical medium for dyeing with disperse azo dyes is being explored. mdpi.com SCDD offers advantages due to its low environmental impact and reduced risk of product denaturation. mdpi.com This suggests a potential avenue for applying similar eco-friendly approaches to the application of this compound.
Waste Minimization and By-product Utilization in this compound Manufacturing
Minimizing waste and utilizing by-products are crucial aspects of sustainable chemical manufacturing. For azo dyes like this compound, manufacturing methods typically involve coupling reactions of diazonium salts with coupling components. worlddyevariety.com A patent describes a method for preparing Pigment Red 122 (a quinacridone) that aims to be clean and environment-friendly by avoiding a large number of reaction by-products through controlled condensation, oxidation, and hydrolysis reactions, including the introduction of air for oxidation. google.com While this patent is for Pigment Red 122, the underlying principle of designing synthesis routes to minimize by-products is relevant to green chemistry efforts for this compound as well. General waste minimization strategies in hazardous waste management include changes in the product, recycling (re-use and reclamation), and treatment technologies. environment.gov.za
Integration of this compound Research into Circular Economy Models
Integrating the science of dyes into circular economy models involves strategies for recycling, reutilization, and the development of materials that are less persistent in the environment.
Recycling and Reutilization Strategies for this compound-Dyed Materials
Recycling of textile materials, particularly those made from recycled polyethylene (B3416737) terephthalate (B1205515) (r-PET) and dyed with disperse dyes, is an active area of research. researchgate.netresearcher.life Studies investigate the dyeing of recycled PET fibers with disperse dyes, examining the influence of intensifiers like salicylic (B10762653) acid on color properties and wash fastness. researchgate.netresearcher.life The cyclical use of wastewater from dyeing processes after purification is also being explored to reduce the emission of toxic substances and lower production costs. univ.kiev.ua Electrochemical treatment of disperse dye effluents has shown effectiveness in reducing toxicity and allows for the recycling of used dyebaths, with dyed specimens showing comparable color to those dyed with fresh effluent. p2infohouse.org
Development of Biodegradable this compound Derivatives
The environmental persistence of some synthetic dyes, including certain anthraquinone (B42736) dyes, has led to interest in developing more biodegradable alternatives. While this compound is an azo dye worlddyevariety.com, research into biodegradable disperse dyes is ongoing, with some studies focusing on natural disperse dyes derived from green plants. wipo.int These natural dyes, such as acid chlorophyllin derivatives, are being investigated for their biocompatibility and biodegradability in dyeing polyester (B1180765) fabrics. wipo.int This indicates a broader research trend towards developing more environmentally friendly dye molecules.
Cross-disciplinary Research Opportunities for this compound
Addressing the sustainability challenges associated with dyes like this compound necessitates cross-disciplinary collaboration. Research in this area often involves chemistry, materials science, environmental science, and engineering. For instance, studies on the stability of disperse dye inks involve investigating particle size, viscosity, and surface tension with various additives, highlighting the intersection of chemistry and materials science in optimizing dye formulations. researchgate.net Research into the removal and reuse of disperse dyes from wastewater using nanoclay also exemplifies a cross-disciplinary approach, combining nanotechnology, environmental science, and chemical engineering for sustainable wastewater management and resource reutilization. researchgate.net The development of clean and environment-friendly synthesis methods, as mentioned earlier, requires expertise in chemical synthesis and process engineering. google.com Furthermore, evaluating the environmental impact and exploring biodegradation pathways involves collaboration with environmental scientists and biologists. mdpi.com The need for cross-disciplinary approaches is recognized in addressing complex scientific and societal challenges. openreview.netherts.ac.uk
Convergence of Nanotechnology and this compound Application
The application of nanotechnology in conjunction with disperse dyes, including this compound, is an area of active investigation aimed at improving dyeing efficiency and performance. Traditional disperse dyeing processes for polyester fibers often require high temperatures, typically around 135°C, which are energy-intensive. ekb.eg Reducing the particle size of disperse dyes to the nanoscale offers a potential pathway to lower dyeing temperatures and decrease dye consumption. ekb.eg
One approach involves the preparation of nano-scale dye dispersions. While this compound is not explicitly mentioned in all studies on nano-dispersed dyes, the principles and techniques developed for other disperse dyes, such as Disperse Red 153 or Disperse Blue 60, can be relevant. ekb.egimaging.org Methods like miniemulsion polymerization have been explored to encapsulate dyes within polymer nanoparticles, resulting in particle sizes significantly smaller than traditional dye dispersions. ekb.egacs.org For instance, encapsulated dye/polymer nanoparticles with diameters of approximately 100 nm have been prepared. acs.org
The use of nanoemulsions, characterized by droplet sizes typically between 100 and 600 nm, is another method to convert disperse dyes to the nanoscale. ekb.eg These nano-scale dispersions can potentially lead to improved dye uptake and color fastness properties compared to conventional dyeing methods. ekb.eg Research indicates that factors such as surfactant concentration and sonication power play a role in achieving desired nanoparticle size and distribution during miniemulsion polymerization. acs.org
While specific detailed research findings or data tables directly linking nanotechnology application solely to this compound were not extensively found in the provided search results, the broader research on nano-scale disperse dyes highlights the potential benefits of this convergence, including reduced energy consumption and enhanced dyeing characteristics.
Advanced Sensor Development for this compound Detection
The development of advanced sensors for detecting textile dyes like this compound is important for environmental monitoring and controlling dye concentrations in wastewater. Electrochemical sensors, particularly impedimetric immunosensors, have shown promise in detecting azo dyes such as Disperse Red 1 (DR1), which shares structural characteristics with this compound as both are azo dyes. worlddyevariety.comunesp.br
Studies on impedimetric immunosensors for detecting Disperse Red 1 in treated water have demonstrated the ability to achieve low limits of detection (LOD) and quantification (LOQ) in the nanomolar range. unesp.brresearchgate.net These sensors typically involve immobilizing antibodies specific to the target dye on an electrode surface, such as a glassy carbon electrode (GCE). unesp.br The detection mechanism often relies on measuring changes in charge transfer resistance (RCT) upon the binding of the dye to the immobilized antibodies. unesp.br
Research on Disperse Red 1 detection has shown a linear relationship between the change in RCT and the dye concentration within a specific range. unesp.br For example, one study reported a linear range from 8.40 to 100 nM for Disperse Red 1 detection using an impedimetric immunosensor, with an LOD of 2.52 nM and an LOQ of 8.40 nM. unesp.br The development of such sensitive and specific sensors is crucial for accurately monitoring the presence of disperse dyes in complex matrices like treated water. unesp.br
While direct research on advanced sensors specifically for this compound was not prominently featured, the methodologies and successes achieved in developing sensors for related azo dyes like Disperse Red 1 suggest that similar approaches could be applicable to this compound. The focus on label-free and relatively inexpensive techniques, such as impedimetric immunosensing, highlights a trend towards developing practical and accessible detection methods. unesp.br
Future Perspectives in this compound Academic Inquiry
Future academic inquiry into this compound is likely to build upon the current understanding of its properties and applications, with an increasing emphasis on environmental sustainability and advanced material science. The potential for integrating this compound with nanotechnology, as discussed in Section 7.3.1, presents avenues for developing more energy-efficient and environmentally friendly dyeing processes. Further research could explore novel nanoencapsulation techniques, the use of different nanomaterials as carriers or modifiers, and the long-term stability and performance of nano-dispersed this compound in various textile applications.
In the realm of detection, future research will likely focus on developing even more sensitive, selective, and rapid sensor technologies for this compound. This could involve exploring new recognition elements beyond antibodies, such as molecularly imprinted polymers (MIPs) or aptamers, which can offer high specificity. nih.gov The integration of sensor technology with portable or in-situ monitoring devices could also be a significant area of development, enabling real-time assessment of this compound concentrations in industrial effluents and environmental water samples.
Furthermore, academic inquiry may delve deeper into the fundamental interactions of this compound with different materials at the molecular level, potentially utilizing computational studies and advanced spectroscopic techniques. Understanding these interactions can inform the design of new dye formulations, improve dyeing processes, and aid in the development of more effective removal or degradation strategies. The potential environmental fate and transformation products of this compound under various conditions also warrant further investigation to fully assess its environmental impact.
Q & A
Q. Q1. What experimental methodologies are recommended for characterizing the thermal stability of Disperse Red 122 in dye formulations?
Answer:
-
Key Parameters : Measure changes in average particle size (dynamic light scattering), viscosity (rotational viscometry), and surface tension (Wilhelmy plate method) under controlled thermal stress (e.g., 60°C for 14 days) .
-
Data Interpretation : Stability is indicated by minimal changes in particle size (<10% variation) and viscosity (<5% deviation). Use absorption spectroscopy to quantify dye degradation via specific absorbance ratios (e.g., ) after centrifugation .
-
Table 1 : Optimal additive concentrations for thermal stability:
Additive Optimal Range Impact on Stability PVP-K30 <0.7 wt% Prevents aggregation TEA (pH regulator) <1 wt% Maintains pH 8–9 SDS (surfactant) <0.15 wt% Reduces particle growth Source: Chu et al. (2020)
Q. Q2. How do formulation variables (e.g., surfactants, pH regulators) influence the freeze-thaw stability of this compound inks?
Answer:
- Methodology : Test freeze-thaw cycles (-20°C for 24 hours) and monitor particle size, zeta potential, and dispersion parameters (e.g., ) .
- Critical Findings :
- Recommendation : Balance surfactant ratios (e.g., 0.2 wt% FAPE with <0.15 wt% SDS) and use pH buffers to stabilize colloidal systems .
Advanced Research Questions
Q. Q3. How can contradictory data on this compound’s colloidal stability be resolved when using different surfactants?
Answer:
- Analytical Framework :
- Identify Variables : Compare surfactant type (ionic vs. nonionic), concentration, and interaction with dispersants (e.g., PVP-K30).
- Mechanistic Analysis : Use TEM to visualize particle morphology and FTIR to detect surfactant-dye interactions.
- Statistical Validation : Apply ANOVA to test significance of surfactant effects on particle size and dispersion parameters .
- Case Study : PVP-K30 forms pseudo-polyanionic complexes with SDS, enhancing stability at low concentrations (<0.7 wt%) but causing instability at higher levels due to competitive adsorption .
Q. Q4. What advanced computational models are suitable for predicting this compound’s stability under multifactorial stress (e.g., temperature, pH, shear)?
Answer:
Q. Q5. How should researchers address gaps in reproducibility when replicating this compound stability studies?
Answer:
- Best Practices :
- Documentation : Report exact concentrations of additives (e.g., ±0.01 wt%) and instrument calibration protocols (e.g., viscometer shear rates) .
- Standardization : Follow QB/T 4973.1-2016 for freeze-thaw testing and ASTM D562-10 for viscosity measurements .
- Data Transparency : Publish raw datasets (e.g., particle size distributions) and statistical codes (e.g., Python/R scripts) for independent verification .
Methodological Guidelines
Q6. What criteria define a robust research question for this compound studies?
Answer:
- Checklist :
- Specificity : Focus on a single variable (e.g., "How does SDS concentration affect particle size?").
- Measurability : Use quantifiable endpoints (e.g., absorbance, zeta potential).
- Novelty : Address unresolved gaps (e.g., "Why do mixed surfactants improve freeze-thaw but not thermal stability?").
- Feasibility : Ensure access to required instrumentation (e.g., TEM, rheometers) .
Q7. How can researchers design questionnaires to collect high-quality data on this compound applications?
Answer:
- Design Principles :
- Structured Questions : Use Likert scales to assess perceived stability (e.g., "Rate the ink’s colorfastness from 1–5").
- Open-Ended Prompts : Include queries like, "Describe challenges in replicating this compound formulations."
- Bias Mitigation : Pilot-test questions with a sample group and revise ambiguous terms (e.g., "stable" vs. "acceptable stability") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
